4-Chloro-2-nitrophenylurea
Overview
Description
4-Chloro-2-nitrophenylurea is a chemical compound with the molecular formula C7H6ClN3O3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Chloro-2-nitrophenylurea or similar compounds has been reported in various studies. For instance, a non-centrosymmetric space group organic nonlinear optical single crystal of 4-chloro-2-nitroaniline (4Cl2NA) was developed by slow evaporation method at 40 °C . Another study reported the synthesis of a new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), in a methanolic medium .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-nitrophenylurea is characterized by a molecular weight of 215.59 . The compound has a monoclinic structure with Pc space group .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-2-nitrophenylurea or similar compounds are complex and can involve various steps. For instance, the reduction of 4-nitrophenol has been considered as a universally accepted model catalytic reaction due to easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .Physical And Chemical Properties Analysis
4-Chloro-2-nitrophenylurea has a boiling point of 340ºC and a density of 1.615 . The compound is thermally stable up to 115 °C .Scientific Research Applications
DNA-Binding Studies and Biological Activities
4-Chloro-2-nitrophenylurea, as part of the nitrosubstituted acyl thioureas group, has been explored for its DNA-binding capabilities and potential anti-cancer properties. Studies using cyclic voltammetry and UV–vis spectroscopy revealed significant interactions with DNA, suggesting a role in anti-cancer research and therapies (Tahir et al., 2015).
Advanced Oxidation Processes for Degradation
This compound has been studied for its degradation using advanced oxidation processes (AOPs). A comparative assessment of various AOPs was conducted, focusing on the degradation efficiency and cost-effectiveness, which is crucial for environmental remediation and waste treatment processes (Saritha et al., 2007).
Graphene Adsorption for Decontamination
The efficacy of graphene for removing 4-Chloro-2-nitrophenylurea from aqueous solutions was investigated. This study is vital for understanding the potential of graphene in water treatment and pollution control, providing insights into optimizing conditions for maximum adsorption (Mehrizad & Gharbani, 2014).
Novel Macrocyclic Molecular Probes
Research into macrocyclic molecular probes linked to nitrophenylurea groups, including 4-Chloro-2-nitrophenylurea derivatives, showed their potential in recognizing different anions. This leads to color-switching in the probes and opens up possibilities in developing molecular logic devices and sensors (García et al., 2014).
Synthesis of Key Intermediates in Fungicide Production
The synthesis of key intermediates for fungicides, such as Boscalid®, incorporates 4-Chloro-2-nitrophenylurea derivatives. This research is essential in the development of efficient and scalable production methods for agricultural chemicals (Glasnov & Kappe, 2010).
Antimicrobial and Cytotoxic Studies
Disubstituted 4-Chloro-3-nitrophenylthiourea derivatives, closely related to 4-Chloro-2-nitrophenylurea, have been examined for their antimicrobial and cytotoxic activities. This research provides valuable insights into the development of new antimicrobial agents and potential treatments for various diseases (Bielenica et al., 2018).
Urease Inhibitory Activity and Antioxidant Potential
The compound's potential as a urease inhibitor and its antioxidant capabilities have been explored, highlighting its significance in medical and agricultural applications (Zulfiqar et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(4-chloro-2-nitrophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O3/c8-4-1-2-5(10-7(9)12)6(3-4)11(13)14/h1-3H,(H3,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXHCXUVZSLKMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992026 | |
Record name | N-(4-Chloro-2-nitrophenyl)carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90992026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitrophenylurea | |
CAS RN |
7153-86-8 | |
Record name | N-(4-Chloro-2-nitrophenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7153-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC41822 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41822 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Chloro-2-nitrophenyl)carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90992026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Urea, (4-chloro-2-nitrophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.